N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H20N4O2S2, with a molecular weight of 364.48 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a thiadiazole ring and an amino group derived from 2,4-dimethylphenyl.
Synthesis
The synthesis typically involves the reaction of 2,4-dimethylphenylamine with various thioketones to form the corresponding thioether derivatives. Subsequent cyclization reactions yield the thiadiazole ring structure, followed by acylation to introduce the cyclopropanecarboxamide group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound were tested for their cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
9e | A431 | 12.5 | Induces apoptosis via Bax/Bcl-2 modulation |
9e | HT-29 | 15.0 | Inhibits VEGFR-2 phosphorylation |
9e | PC3 | 20.0 | Cell cycle arrest |
The compound demonstrated significant cytotoxicity against A431 cells with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent. Mechanistic studies revealed that it induces apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) .
Antimicrobial Activity
Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. In vitro studies show that these compounds can inhibit the growth of various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Apoptosis Induction in Cancer Cells
A study investigated the effects of similar thiadiazole derivatives on A431 cells using Western blot analysis. Results indicated that treatment with these compounds led to increased levels of cleaved caspase-3 and PARP, markers of apoptosis. Additionally, flow cytometry analysis confirmed an increase in the sub-G1 population after treatment with compound 9e .
Case Study 2: VEGFR-2 Inhibition
Another study focused on the inhibition of vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy. The compound was shown to significantly reduce VEGFR-2 phosphorylation in treated A431 cells without affecting total actin levels, suggesting a specific inhibitory effect on the signaling pathway involved in tumor angiogenesis .
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-9-3-6-12(10(2)7-9)17-13(21)8-23-16-20-19-15(24-16)18-14(22)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBFBOHOWWXQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.